An In-depth Technical Guide to (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid: Properties, Synthesis, and Characterization
An In-depth Technical Guide to (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid: Properties, Synthesis, and Characterization
Introduction
(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is a chiral dicarboxylic acid monoester of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing a carboxylic acid, an ester, and an acetoxy group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and detailed protocols for its characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Nomenclature and Molecular Structure
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IUPAC Name: (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid
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Synonyms: (R)-2-Acetoxy-3-carboxypropanoic acid methyl ester, (R)-O-Acetyl-malic acid 1-methyl ester
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Molecular Formula: C₇H₁₀O₆
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Molecular Weight: 190.15 g/mol
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Chemical Structure:
Physicochemical Properties
Due to the limited availability of experimental data for (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid, some properties are estimated based on its structural similarity to (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid and general principles of organic chemistry. [1]
| Property | Value/Prediction | Notes |
|---|---|---|
| Appearance | Colorless to pale yellow oil or low melting solid | Predicted based on similar acylated carboxylic acids. |
| Melting Point | Not available | Expected to be lower than the parent hydroxy acid due to the disruption of intermolecular hydrogen bonding by the acetyl group. |
| Boiling Point | Not available | Expected to be higher than the parent hydroxy acid due to the increase in molecular weight and van der Waals forces. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate). [2][3] | The presence of the polar acetyl and methoxycarbonyl groups enhances solubility in organic solvents. Solubility in water is expected to be moderate to low. |
| pKa | ~3-5 (predicted) | The carboxylic acid pKa is expected to be in the typical range for aliphatic carboxylic acids. [4][5]|
Experimental Protocol for Determining Solubility
A standard method for determining the solubility of a compound is the shake-flask method. [2]
Caption: Workflow for determining solubility using the shake-flask method.
Methodology:
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Preparation: Add an excess amount of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid to a known volume of the desired solvent in a sealed vial.
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Equilibration: Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the solution by centrifugation and filtration through a syringe filter (e.g., 0.45 µm PTFE).
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Quantification: Determine the concentration of the compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.
Experimental Protocol for pKa Determination
Potentiometric titration is a reliable method for determining the pKa of an acidic compound. [4][6]
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
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Preparation: Dissolve a precisely weighed amount of the compound in a known volume of deionized water or a suitable co-solvent.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments, recording the pH after each addition using a calibrated pH meter.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Chemical Properties and Reactivity
The chemical reactivity of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is dictated by its three functional groups:
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Carboxylic Acid: Undergoes typical reactions of carboxylic acids, such as deprotonation to form a carboxylate salt, esterification, and conversion to an acid chloride.
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Ester (Methyl Ester): Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
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Ester (Acetyl Ester): Susceptible to hydrolysis, particularly under basic conditions, to yield the parent hydroxyl compound, (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid.
The compound is expected to be stable under normal storage conditions but may be sensitive to strong bases and high temperatures, which can promote hydrolysis.
Synthesis
A plausible synthetic route to (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid involves the acetylation of (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid.
Caption: Proposed synthesis of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid.
General Experimental Protocol for Acetylation
Materials:
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(3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid
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Acetic anhydride
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Pyridine (or another suitable base)
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Anhydrous dichloromethane (or another suitable aprotic solvent)
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Saturated aqueous sodium bicarbonate solution
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1 M Hydrochloric acid
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Anhydrous sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Methodology:
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Reaction Setup: Dissolve (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.
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Reagent Addition: Slowly add pyridine followed by the dropwise addition of acetic anhydride.
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Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid can be confirmed using various spectroscopic techniques.
Predicted ¹H NMR Spectrum (in CDCl₃)
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~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH).
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~5.4-5.6 ppm (dd, 1H): Methine proton at the chiral center (-CH(OAc)-).
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~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).
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~2.8-3.0 ppm (m, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).
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~2.1 ppm (s, 3H): Acetyl methyl protons (-OCOCH₃).
Predicted ¹³C NMR Spectrum (in CDCl₃)
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~175-178 ppm: Carboxylic acid carbonyl carbon (-COOH).
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~170-172 ppm: Ester carbonyl carbons (-COOCH₃ and -OCOCH₃).
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~68-72 ppm: Methine carbon at the chiral center (-CH(OAc)-).
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~52-54 ppm: Methyl ester carbon (-OCH₃).
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~35-38 ppm: Methylene carbon (-CH₂COOH).
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~20-22 ppm: Acetyl methyl carbon (-OCOCH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show the following characteristic absorption bands: [7][8][9][10]
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Carboxylic Acid O-H | 2500-3300 | Broad |
| Carboxylic Acid C=O | 1700-1725 | Strong, sharp |
| Ester C=O | 1735-1750 | Strong, sharp |
| C-O Stretch | 1000-1300 | Strong |
Mass Spectrometry (MS)
In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to be observed as the deprotonated molecule [M-H]⁻ in negative ion mode. Fragmentation in MS/MS would likely involve the loss of small neutral molecules such as acetic acid (60 Da), methanol (32 Da), and carbon dioxide (44 Da). [11][12][13]
Safety and Handling
As with any chemical, (3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to assume it may be an irritant.
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Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
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Handling: Use in a well-ventilated area, such as a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
(3R)-3-(Acetyloxy)-4-methoxy-4-oxobutanoic acid is a chiral molecule with significant potential as a building block in organic synthesis. This guide has provided a detailed overview of its predicted physicochemical properties, a practical synthetic approach, and comprehensive methods for its characterization. The experimental protocols and predicted spectral data herein serve as a valuable resource for researchers and scientists working with this compound.
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